Cas no 2229140-79-6 (tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate)

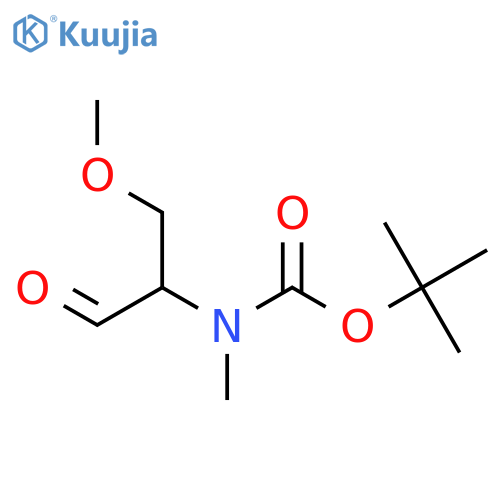

2229140-79-6 structure

商品名:tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate

- 2229140-79-6

- EN300-2006098

-

- インチ: 1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)8(6-12)7-14-5/h6,8H,7H2,1-5H3

- InChIKey: HCYVBIZEARHOIQ-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)COC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 217.13140809g/mol

- どういたいしつりょう: 217.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006098-1.0g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 1g |

$1357.0 | 2023-05-31 | ||

| Enamine | EN300-2006098-0.1g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 0.1g |

$1195.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-5g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 5g |

$3935.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-0.25g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 0.25g |

$1249.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-2.5g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 2.5g |

$2660.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-5.0g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 5g |

$3935.0 | 2023-05-31 | ||

| Enamine | EN300-2006098-0.05g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 0.05g |

$1140.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-1g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-0.5g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 0.5g |

$1302.0 | 2023-09-16 | ||

| Enamine | EN300-2006098-10.0g |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |

2229140-79-6 | 10g |

$5837.0 | 2023-05-31 |

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2229140-79-6 (tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量